N-Methylmorpholine hydrochloride
Overview
Description
N-Methylmorpholine hydrochloride is an organic compound with the chemical formula C5H12ClNO. It is a white crystalline solid that is soluble in water and most organic solvents. This compound is widely used in various fields, including organic synthesis, catalysis, and as an intermediate in the production of other chemicals .
Mechanism of Action
- Its primary targets are often related to its role as a base catalyst . Specifically, it is used for the generation of polyurethanes and other chemical reactions .
- The interaction with acidic protons enhances the reactivity of the reactants, allowing for efficient polymerization .
- Impact on Bioavailability : NMMH’s bioavailability depends on its solubility and absorption efficiency .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
N-Methylmorpholine hydrochloride plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is used in the synthesis of N-butyl-N-methylmorpholinium bromide by reacting with bromobutane . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates, making this compound a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For example, it may alter the expression of genes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. This binding interaction can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be hygroscopic, which means it can absorb moisture from the environment, potentially leading to degradation over time. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, and negative impacts on overall cellular health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can affect the activity of enzymes involved in the synthesis and degradation of specific metabolites. This interaction can lead to changes in metabolite levels and alterations in metabolic flux, ultimately impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function. Studies have shown that this compound can localize to various subcellular regions, influencing its biochemical properties and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylmorpholine hydrochloride is typically synthesized by reacting N-methylmorpholine with hydrochloric acid. The reaction is straightforward and involves the addition of hydrochloric acid to a solution of N-methylmorpholine, followed by purification through crystallization or distillation .
Industrial Production Methods: In industrial settings, N-methylmorpholine is produced by the reaction of methylamine and diethylene glycol or by the hydrogenolysis of N-formylmorpholine . The resulting N-methylmorpholine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: N-Methylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylmorpholine N-oxide, a commercially important oxidant.
Substitution: It can participate in substitution reactions where the methyl group or the morpholine ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products:
Oxidation: N-Methylmorpholine N-oxide.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Scientific Research Applications
N-Methylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a base catalyst in the generation of polyurethanes and other polymerization reactions.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: It is employed in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Morpholine: A related compound with a similar structure but without the methyl group.
N-Methylmorpholine: The parent compound of N-methylmorpholine hydrochloride, used in similar applications but in its free base form.
Uniqueness: this compound is unique due to its enhanced solubility in water and its ability to act as a hydrochloride salt, making it more suitable for certain applications where the free base form may not be effective.
Properties
IUPAC Name |
4-methylmorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-6-2-4-7-5-3-6;/h2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJRKNUKPQBLAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
109-02-4 (Parent) | |
Record name | N-Methylmorpholine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60190012 | |
Record name | N-Methylmorpholine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3651-67-0 | |
Record name | N-Methylmorpholinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3651-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylmorpholine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylmorpholine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylmorpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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